molecular formula C13H23ClN4O B1424800 N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220034-09-2

N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1424800
CAS No.: 1220034-09-2
M. Wt: 286.8 g/mol
InChI Key: KFOBGPIBQHQMMO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound's IUPAC name is N,N-dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride, which precisely describes the structural components and their arrangement. The numbering system begins with the nitrogen atoms in the pyrazole ring, designated as positions 1 and 2, while the fused pyridine ring contributes positions 3 through 7. The designation [4,3-c] indicates the specific fusion pattern between the pyrazole and pyridine rings, where the pyrazole ring is fused to the pyridine ring at the 4 and 3 positions.

The systematic name reveals several critical structural elements that define the compound's chemical identity. The "4,5,6,7-tetrahydro" prefix indicates that the pyridine portion of the bicyclic system is saturated, containing four additional hydrogen atoms compared to the fully aromatic analogue. The "1H" designation specifies that the hydrogen atom is located on the nitrogen at position 1 of the pyrazole ring, distinguishing it from potential tautomeric forms. The carboxamide substituent at position 3 carries two propyl groups attached to the amide nitrogen, designated by the "N,N-dipropyl" prefix. This nomenclature system provides unambiguous identification of the compound and facilitates accurate communication within the scientific community.

Chemical Abstracts Service has assigned the registry number 1220034-09-2 to this compound, providing a unique identifier that complements the systematic name. Alternative naming conventions include descriptive names such as N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride, which may appear in various databases and literature sources. The hydrochloride salt designation indicates the presence of hydrochloric acid in the crystal structure, forming an ionic compound that typically exhibits enhanced water solubility compared to the free base form. Understanding these naming conventions is essential for accurate identification and retrieval of information about this compound from chemical databases and literature sources.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₂₃ClN₄O, reflecting its complex composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. This formula indicates the presence of thirteen carbon atoms forming the bicyclic core structure and the propyl substituents, twenty-three hydrogen atoms distributed throughout the molecule and the hydrochloride salt, four nitrogen atoms including those in the heterocyclic rings and the amide group, one oxygen atom in the carboxamide functionality, and one chlorine atom from the hydrochloride salt formation.

The molecular weight of the compound is precisely calculated as 286.80 grams per mole, as determined by computational methods implemented in PubChem release 2021.05.07. This molecular weight reflects the combined mass of all constituent atoms and provides important information for analytical characterization and quantitative analysis. The relatively moderate molecular weight places this compound within the typical range for small molecule pharmaceuticals and research compounds, facilitating its handling and analysis using standard laboratory techniques.

Molecular Component Number of Atoms Contribution to Molecular Weight (g/mol)
Carbon 13 156.13
Hydrogen 23 23.18
Nitrogen 4 56.03
Oxygen 1 15.999
Chlorine 1 35.45
Total 42 286.80

The elemental composition analysis reveals that carbon constitutes the largest mass fraction of the molecule, accounting for approximately 54.4% of the total molecular weight. Hydrogen contributes about 8.1%, nitrogen approximately 19.6%, oxygen about 5.6%, and chlorine roughly 12.4% of the total mass. This composition reflects the organic nature of the compound with significant nitrogen content due to the heterocyclic structure and amide functionality. The presence of chlorine from the hydrochloride salt formation represents a substantial portion of the molecular weight, influencing the compound's physical and chemical properties.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structure of this compound exhibits significant conformational complexity due to the flexible propyl chains and the partially saturated bicyclic core. Computational modeling approaches, similar to those employed in PubChem3D conformer generation, provide insights into the accessible conformational space of this molecule. The conformer models for related pyrazolopyridine structures typically consist of multiple low-energy conformations that represent the conformational flexibility inherent in these systems.

The bicyclic pyrazolopyridine core adopts a non-planar geometry due to the saturation of the pyridine ring. The tetrahydropyridine portion exhibits chair-like conformations similar to those observed in cyclohexane derivatives, while the pyrazole ring maintains relative planarity. The fusion between these rings creates a rigid framework that constrains the overall molecular geometry while allowing flexibility in the pendant groups. Studies on related compounds have shown that the dihedral angles between fused heterocyclic systems can significantly influence molecular properties and biological activity.

The N,N-dipropyl carboxamide substituent introduces additional conformational variables through rotation around the carbon-nitrogen bonds in the propyl chains. Each propyl group can adopt various conformations, with the most stable forms typically being those that minimize steric interactions between the chains and the bicyclic core. The carboxamide group itself exhibits restricted rotation due to partial double bond character resulting from resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation influences the spatial arrangement of the propyl substituents and affects the overall molecular shape.

Computational studies on pyrazolopyridine derivatives indicate that conformer ensembles typically contain 50 to 500 unique conformations per molecule, depending on the degree of substitution and structural flexibility. For compounds with similar structural complexity, the root mean square deviation between conformers can range from 0.5 to 2.0 Angstroms, reflecting the range of accessible molecular geometries. The presence of the hydrochloride salt may influence crystal packing and intermolecular interactions, potentially stabilizing specific conformations in the solid state compared to solution or gas phase structures.

Tautomeric Forms and Protonation States in Aqueous Solutions

The tautomeric behavior of this compound is fundamentally governed by the pyrazole ring system, which can exist in two primary tautomeric forms. Research on pyrazolopyridine derivatives has demonstrated that the 1H-tautomer, where the hydrogen is located on the nitrogen at position 1, is thermodynamically favored over the 2H-tautomer by approximately 37.03 kilojoules per mole. This substantial energy difference ensures that the 1H-form predominates under most conditions, consistent with the systematic naming of this compound.

The preference for the 1H-tautomer is attributed to enhanced aromatic stabilization that results from the specific arrangement of double bonds in the fused ring system. Computational studies using AM1 calculations have shown that the 1H-substituted isomers allow aromatic circulation in both rings through the double bond arrangement at the ring fusion, while 2H-substituted structures only permit peripheral circulation. This difference in aromatic character significantly impacts the relative stability and explains why the 1H-tautomer is observed almost exclusively in pyrazolopyridine compounds with fully aromatic pyridine rings.

The protonation behavior of this compound in aqueous solutions involves multiple potential sites, including the pyrazole nitrogen atoms and the saturated nitrogen in the tetrahydropyridine ring. Studies on related heterocyclic compounds have shown that basicity values can vary significantly depending on the substitution pattern and ring saturation. The pyrazole nitrogen typically exhibits lower basicity compared to the saturated amine nitrogen in the tetrahydropyridine ring. The compound's basicity is expected to be influenced by the electron-withdrawing nature of the carboxamide substituent, which reduces the electron density on the adjacent nitrogen atoms.

The hydrochloride salt formation indicates that protonation occurs readily under acidic conditions, with the most likely protonation site being the nitrogen atom in the tetrahydropyridine ring. This protonation pattern is consistent with observations in related compounds where saturated heterocyclic nitrogens exhibit higher basicity than pyrazole nitrogens. The predicted basicity value for related pyrazolopyridine structures typically falls within the range of 10.5 to 11.5 units, as determined by computational methods and empirical correlations. Understanding the protonation behavior is crucial for predicting the compound's behavior in biological systems and its potential interactions with target proteins or enzymes.

Properties

IUPAC Name

N,N-dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O.ClH/c1-3-7-17(8-4-2)13(18)12-10-9-14-6-5-11(10)15-16-12;/h14H,3-9H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOBGPIBQHQMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves the reaction of dipropylamine with a suitable pyrazolopyridine precursor. The reaction conditions often include the use of solvents such as glacial acetic acid and catalysts like iodine . The process may also involve the use of diketones and other reagents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride exhibits significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound's structure indicates potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Emerging research highlights the neuroprotective effects of this compound. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative disorders such as Alzheimer's disease .

The biological activity of this compound can be summarized as follows:

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryPotential inhibition of cytokine release
NeuroprotectiveProtects neuronal cells from oxidative damage

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound within the broader landscape of similar compounds, a comparative analysis is presented below:

Compound NameBiological ActivityNotable Features
Compound AAnticancerHigher potency against MCF-7
Compound BNeuroprotectiveEffective in reducing oxidative stress
Compound CAnti-inflammatoryInhibits TNF-alpha production

Mechanism of Action

The mechanism of action of N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the carboxamide nitrogen significantly influence molecular weight, solubility, and thermal stability. Key analogs and their properties are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
N,N-Dipropyl-...pyridine-3-carboxamide HCl (Target) C₁₃H₂₃ClN₄O 286.81 Not reported N,N-Dipropyl
N-Ethyl-...pyridine-3-carboxamide HCl C₉H₁₅ClN₄O 230.70 Not reported N-Ethyl
N-Cyclohexyl-N-methyl-...pyridine-3-carboxamide HCl C₁₄H₂₃ClN₄O 298.82 Not reported N-Cyclohexyl, N-methyl
1-(2-Methoxyethyl)-3-(1,3-oxazol-5-yl)-...pyridine HCl (12g) C₁₂H₁₇ClN₄O₂ 296.74 119–120 2-Methoxyethyl, oxazolyl
N-(p-Tolyl)-...pyridine-3-carboxamide HCl C₁₄H₁₇ClN₄O 292.76 Not reported p-Tolyl

Key Observations :

  • Molecular Weight : The target compound (286.81 g/mol) is heavier than the N-ethyl analog (230.70 g/mol) due to the bulkier dipropyl substituents .
  • Melting Points: Analogs with polar substituents (e.g., 12g with methoxyethyl and oxazolyl groups) exhibit higher melting points (119–120°C) compared to nonpolar alkyl chains, suggesting stronger intermolecular interactions .
  • Solubility : Hydrochloride salts generally improve aqueous solubility. The cyclohexyl-methyl analog (298.82 g/mol) may have lower solubility than the dipropyl derivative due to increased hydrophobicity .

Key Observations :

  • Bulky or electron-withdrawing groups (e.g., methoxyethyl in 12g) reduce yields (30% vs. 45% for 12f), possibly due to steric hindrance or intermediate instability .
  • The dipropyl substituent in the target compound may require optimized conditions to mitigate steric effects during coupling.

Hypotheses for Target Compound :

  • However, excessive hydrophobicity could reduce solubility, necessitating formulation adjustments.

Structural and Crystallographic Insights

  • Ring Conformation : The pyrazolo-pyridine core in analogs adopts puckered conformations. For example, a related compound (5-tert-butyl-3-ethyl-1-isopropyl-...) forms a half-chair conformation with deviations up to 0.39 Å from planarity .
  • Hydrogen Bonding : The carboxamide group participates in hydrogen bonds (e.g., HCC11 binds viral proteins via NH and carbonyl interactions) . Dipropyl substituents may sterically hinder such interactions compared to smaller groups.

Biological Activity

N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1220034-09-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H22ClN4OC_{13}H_{22}ClN_{4}O with a molecular weight of 286.80 g/mol. The compound features a tetrahydropyridine core fused with a pyrazole ring, which is characteristic of many biologically active compounds.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo derivatives. For instance, compounds similar to N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have shown efficacy against various viruses such as HIV and Hepatitis C. In particular:

  • HCV Inhibition : Pyrazolecarboxamide hybrids demonstrated significant inhibition of HCV replication in vitro with an effective concentration (EC50) in the micromolar range .
  • HIV Reverse Transcriptase Inhibition : Certain derivatives displayed promising activity against HIV reverse transcriptase enzymes .

2. Anticancer Properties

Emerging research indicates that N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine may exhibit anticancer activity:

  • Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed enhanced apoptosis induction in tumor cells compared to standard treatments like bleomycin .

3. Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties:

  • Cholinesterase Inhibition : Some derivatives have been reported to inhibit acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in viral replication and cancer cell proliferation.
  • Molecular Interactions : Its ability to form hydrogen bonds and π-arene interactions enhances its binding affinity to target proteins .

Case Studies

StudyFocusFindings
Antiviral EfficacyDemonstrated significant inhibition against HCV with an IC50 value of 9.19 μM.
Anticancer ActivityInduced apoptosis in FaDu hypopharyngeal tumor cells more effectively than bleomycin.
NeuroprotectionShowed potential as a cholinesterase inhibitor with implications for Alzheimer's treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a general method using 5-nitrofuran derivatives with CDI (1,1'-carbonyldiimidazole) in DMF, followed by HCl salt formation. Yields (30–45%) depend on substituent steric effects and reaction time. Optimization involves adjusting stoichiometry (e.g., 1.1 mmol RCH2Cl per 1 mmol precursor) and using inert conditions to minimize byproducts . details multi-step protocols with Pd-catalyzed cross-coupling, highlighting the need for anhydrous solvents and controlled temperatures (e.g., −45°C for intermediates) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H and ¹³C NMR confirm substituent integration and pyrazolo-pyridine core structure (e.g., δ 1.5–3.0 ppm for tetrahydro protons, δ 150–160 ppm for carbonyl carbons) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 307 for related dihydrochloride derivatives) .
  • Melting Point : Consistency in melting points (e.g., 142–143°C for analogs) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural analysis?

  • Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. For pyrazolo-pyridines, dynamic NMR experiments at variable temperatures can identify tautomeric equilibria. shows ¹⁵N NMR as a tool to resolve nitrogen environment ambiguities (e.g., δ −120 to −150 ppm for pyridine nitrogens) . Computational methods (DFT calculations) correlate experimental shifts with predicted structures .

Q. What strategies optimize the compound's solubility and stability for in vitro pharmacological assays?

  • Methodological Answer :

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 10–20 mg/mL in PBS) but require pH adjustment to avoid degradation .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for hydrophobic analogs .
  • Storage : Store at −20°C under argon to prevent oxidation; monitor stability via HPLC every 3 months .

Q. How do structural modifications (e.g., N-propyl vs. methoxyethyl substituents) impact biological activity?

  • Methodological Answer : compares analogs with varying N-alkyl groups. For example, methoxyethyl (12g) showed reduced activity against ESKAPE pathogens vs. propyl (12f), likely due to steric hindrance. Use SAR studies with IC₅₀ values and molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., bacterial topoisomerases) .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in antiproliferative assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. For high-throughput data, apply ANOVA with post-hoc Tukey tests to compare treatment groups. uses p-values <0.05 and 95% confidence intervals to validate significance .

Q. How should researchers address low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate Purification : Use flash chromatography (silica gel, 10:1 hexane/EtOAc) or recrystallization (e.g., ethanol/water) .
  • Catalyst Screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for Suzuki couplings; optimize ligand ratios (e.g., 1:2 Pd:ligand) .
  • Scale-Up : Maintain reaction homogeneity with mechanical stirring and controlled addition rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.